molecular formula C18H16FNO3S B2789806 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide CAS No. 2034346-41-1

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2789806
CAS No.: 2034346-41-1
M. Wt: 345.39
InChI Key: XFYRGFSEWODELH-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a fluoromethoxybenzamide structure

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c1-23-16-7-6-11(8-14(16)19)18(22)20-9-15(21)13-10-24-17-5-3-2-4-12(13)17/h2-8,10,15,21H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYRGFSEWODELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Hydroxyethyl Group Introduction: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.

    Fluoromethoxybenzamide Formation: The final step involves coupling the benzothiophene derivative with 3-fluoro-4-methoxybenzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and reagent selection.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as LiAlH4.

    Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group

    Reduction: Formation of an amine from the amide bond

    Substitution: Formation of substituted benzene derivatives

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Sertaconazole: An antifungal agent with a benzothiophene structure.

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and synthetic versatility compared to other thiophene derivatives.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene moiety, a hydroxyethyl group, and fluorinated and methoxy-substituted aromatic rings. Its molecular formula is C18H16FNO3SC_{18}H_{16}FNO_3S, with a molecular weight of 336.4 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC18H16FNO3S
Molecular Weight336.4 g/mol
CAS Number2034346-41-1

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of Hydroxyethyl Group : A nucleophilic substitution reaction is used to attach the hydroxyethyl group.
  • Formation of the Amide Bond : The final step involves coupling the benzothiophene derivative with 3-fluoro-4-methoxybenzoic acid using coupling reagents like EDCI or DCC .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity:

  • MCF-7 (Breast Cancer) : IC50 values suggest significant antiproliferative effects, with some derivatives showing IC50 values as low as 1.2 µM .
  • HCT116 (Colon Cancer) : Similar activity was noted, indicating potential as a therapeutic agent in colorectal cancer .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can interact with various receptors, potentially altering signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Reduction : Some studies suggest that it may enhance antioxidative capacity, thereby mitigating oxidative stress in cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity:

  • Gram-positive Bacteria : The compound demonstrated effective inhibition against strains such as Enterococcus faecalis, with MIC values indicating strong antibacterial properties .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antiproliferative Activity :
    • A study evaluating various derivatives found that modifications with hydroxyl and methoxy groups significantly enhanced antiproliferative activity against MCF-7 cells (IC50 = 3.1 µM) .
  • Antioxidative Studies :
    • Compounds similar to this compound have been tested for their antioxidative capabilities, suggesting that they can prevent oxidative damage in cells .

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide?

  • Methodological Answer : Synthesis optimization requires precise control of:

  • Temperature : Maintain 60–80°C during amide coupling to avoid side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of intermediates .
  • Catalysts : Use coupling agents like HATU for efficient amide bond formation, achieving yields of 65–75% .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates, while recrystallization improves final product purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR confirms benzothiophene (δ 7.2–7.8 ppm) and benzamide (δ 8.1 ppm for carbonyl) moieties. Fluorine-19 NMR detects the 3-fluoro substituent .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (-OH) validate functional groups .
  • HRMS : Exact mass matching within 2 ppm ensures molecular formula accuracy .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous benzothiophene derivatives .

Advanced Research Questions

Q. How can molecular docking studies predict target interactions for this compound?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite with crystal structures of kinases or GPCRs (common benzamide targets) .
  • Parameter adjustment : Account for fluorine’s electronegativity in scoring functions to refine binding affinity predictions .
  • Validation : Perform 100-ns molecular dynamics (MD) simulations to assess docking pose stability. Compare results with mutagenesis data for key residues (e.g., ATP-binding pockets) .

Q. What strategies resolve contradictions in reported bioactivities of structurally similar benzamides?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HeLa for anticancer studies) and protocols (e.g., 48-h MTT incubation) .
  • Meta-analysis : Compare IC50 values across studies; outliers may arise from solvent effects (e.g., DMSO concentration >0.1% alters membrane permeability) .
  • Orthogonal assays : Confirm antimicrobial activity via both broth dilution (MIC) and time-kill assays to rule out false positives .

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